
3-Dodeciloxipropan-1,2-diol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-Dodecyloxypropane-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
3-Dodecyloxypropane-1,2-diol, also known as 1-O-Dodecyl-rac-glycerol, is a non-ionic surfactant . As a surfactant, its primary targets are the interfaces between different phases in a system, such as between oil and water. It acts to reduce the surface tension at these interfaces, allowing for better mixing or dispersion of the phases .
Mode of Action
The compound interacts with its targets by inserting itself at the interface between different phases. The hydrophilic (water-attracting) part of the molecule interacts with the water phase, while the hydrophobic (water-repelling) part interacts with the oil phase. This reduces the surface tension and allows the phases to mix more easily .
Pharmacokinetics
It may be metabolized by the liver and excreted in the urine or feces .
Result of Action
The primary result of the action of 3-Dodecyloxypropane-1,2-diol is the reduction of surface tension at the interfaces between different phases in a system. This can lead to improved mixing or dispersion of the phases, which can be beneficial in a variety of applications, such as in the formulation of cosmetics or pharmaceuticals .
Action Environment
The action of 3-Dodecyloxypropane-1,2-diol can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by the presence of other substances that can compete for the same interfaces. Its stability can be affected by factors such as temperature, pH, and the presence of light or oxygen .
Análisis Bioquímico
Biochemical Properties
It is known that this compound has the ability to form stable monolayers and bilayers in aqueous solutions . This property facilitates the exploration of membrane dynamics under controlled conditions, providing insights into the fundamental aspects of membrane fluidity, permeability, and the effects of various substances on membrane integrity .
Cellular Effects
It is known that this compound has been identified in human blood , suggesting that it may interact with cells in the bloodstream
Molecular Mechanism
Given its ability to form stable monolayers and bilayers in aqueous solutions , it may interact with biomolecules in the cell membrane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Dodecyloxypropane-1,2-diol can be synthesized through the etherification of glycerol with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
Glycerol+Dodecyl AlcoholH2SO43-Dodecyloxypropane-1,2-diol+Water
Industrial Production Methods
In industrial settings, the production of 3-dodecyloxypropane-1,2-diol involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-Dodecyloxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Formation of dodecanoic acid and other carboxylic acids.
Reduction: Formation of simpler alcohols like dodecanol.
Substitution: Formation of various ethers and esters.
Comparación Con Compuestos Similares
Similar Compounds
1-O-Dodecylglycerol: Another name for 3-dodecyloxypropane-1,2-diol, sharing similar properties and applications.
1-O-Octylglycerol: A shorter-chain analog with similar surfactant properties but different hydrophobicity.
1-O-Tetradecylglycerol: A longer-chain analog with enhanced hydrophobic interactions.
Uniqueness
3-Dodecyloxypropane-1,2-diol is unique due to its optimal chain length, providing a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
Propiedades
IUPAC Name |
3-dodecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRUYNQDDTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315691 | |
| Record name | 1-O-Dodecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-07-5 | |
| Record name | 1-O-Dodecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Lauryl glyceryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1561-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-O-Dodecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dodecyloxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-LAURYL GLYCERYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8B67DIVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions ether-linked lipids with medium-length alkyl side chains being upregulated in endothelial cells under shear stress. How does 3-Dodecyloxypropane-1,2-diol, as an ether-linked lipid with a 12-carbon alkyl chain, fit into this context?
A1: 3-Dodecyloxypropane-1,2-diol directly reflects the class of lipids found to be upregulated in the study []. Its ether linkage and 12-carbon alkyl chain (dodecyl) place it within the specific subset identified as potentially significant in the cellular response to shear stress. While the study did not specifically investigate 3-Dodecyloxypropane-1,2-diol itself, its structural similarity to the upregulated lipids suggests it could play a role in the observed effects. Further research is needed to understand if this compound exhibits similar behavior and its specific mechanism of action within endothelial cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



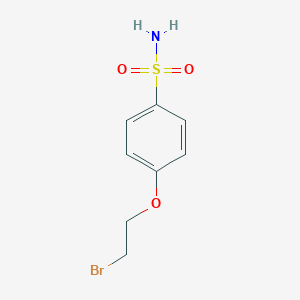
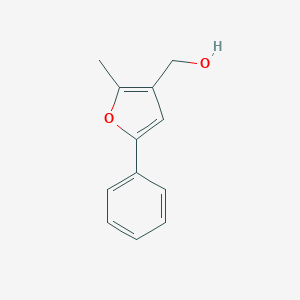
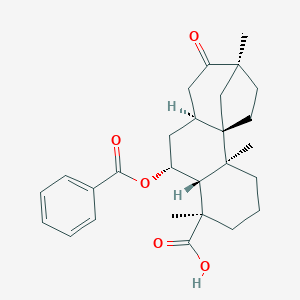

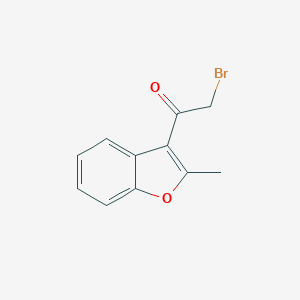
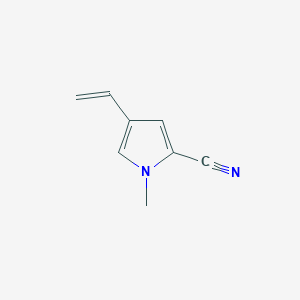
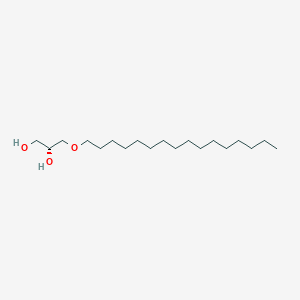
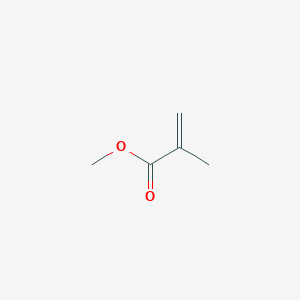
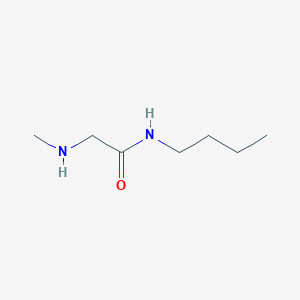
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

